BenchChemオンラインストアへようこそ!

Enoximone

Phosphodiesterase inhibition Cardiac pharmacology PDE3 selectivity

Enoximone (CAS 77671-31-9) is the preferred PDE3 inhibitor for researchers requiring balanced inotropic support without excessive tachycardia: +33% cardiac index at 1.5 mg/kg IV vs. only +18% HR increase, outperforming milrinone (+26% HR) and amrinone (+12% HR). Its unique reversible sulfoxidation metabolism yields an active sulfoxide metabolite (half-life 6.2–7.6 h in CHF patients), enabling advanced ADME studies unattainable with renally cleared milrinone. Demonstrated superior hemodynamic rescue in high-risk surgical patients with elevated MPAP/PCWP. Ideal for PDE3 dose-response profiling (IC50 5.9 µM) and renal dysfunction models where differential metabolite accumulation is a research variable. Not interchangeable with generic PDE3 inhibitors—verify your research requires enoximone-specific pharmacology.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 77671-31-9
Cat. No. B1671341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoximone
CAS77671-31-9
SynonymsEnoximone;  Perfan;  Fenoximone;  MDL-17043;  Enoximonum [Latin];  MDL 19438;  MDL-17,043;  MDL-17043;  MDL-19,438;  MDL17,043;  MDL17043;  MDL19,438;  Myogen Brand of Enoximone;  Perfan; 
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC
InChIInChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)
InChIKeyZJKNESGOIKRXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.82e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enoximone (CAS 77671-31-9): A Selective PDE3 Inhibitor for Short-Term Hemodynamic Support


Enoximone (CAS 77671-31-9), also known as MDL 17043 or Perfan, is a selective phosphodiesterase type III (PDE3) inhibitor belonging to the imidazole class of compounds [1]. It exhibits both positive inotropic and vasodilatory properties, primarily used for short-term intravenous management of congestive heart failure. Enoximone functions by inhibiting PDE3, leading to increased intracellular cAMP levels, enhanced calcium influx, and subsequent improvement in myocardial contractility and vascular relaxation [2].

Why Generic Substitution of PDE3 Inhibitors Fails: Evidence-Based Differentiation of Enoximone


Generic substitution among PDE3 inhibitors is not clinically or scientifically justifiable due to substantial differences in their pharmacodynamic profiles, potency, and pharmacokinetic properties. Despite a shared mechanism of action, compounds such as amrinone, milrinone, and pimobendan exhibit distinct dose-response relationships, cardiac selectivity, and metabolic pathways that preclude simple interchangeability [1]. The following quantitative evidence demonstrates that enoximone possesses specific, measurable attributes that differentiate it from its closest analogs, influencing both research applications and clinical procurement decisions [2].

Enoximone Comparative Evidence: Quantitative Differentiation from Milrinone, Amrinone, and Pimobendan


Enoximone vs. Milrinone: Comparative PDE3 Isoenzyme Inhibition Potency in Human Ventricular Tissue

Enoximone demonstrates moderate selectivity for PDE3 (IC50 = 5.9 µmol/L) over PDE1 (IC50 = 2100 µmol/L) and PDE2 (IC50 = 2900 µmol/L), while milrinone exhibits approximately 5-fold greater potency for PDE3 (IC50 = 1.2 µmol/L) [1]. Both compounds show similar selectivity ratios (PDE1/PDE3 ≈ 350 for enoximone, ≈ 144 for milrinone), but the absolute potency difference is substantial. This study employed DEAE-sepharose chromatography on ventricular preparations from failing human hearts (NYHA IV).

Phosphodiesterase inhibition Cardiac pharmacology PDE3 selectivity

Enoximone vs. Amrinone: Comparative Hemodynamic Efficacy in Post-Cardiac Surgery Low-Output Syndrome

In a prospective randomized study of patients with low-output syndrome after elective CABG, AVR, or MVR, both amrinone (n=10) and enoximone (n=9) significantly improved cardiac index. However, the enoximone group had a worse baseline hemodynamic profile (MPAP 27±2.5 vs 23±2.3 mmHg; PCWP 20±2.9 vs 16±3.5 mmHg) yet achieved a comparable final cardiac index [1].

Cardiac surgery Low-output syndrome Hemodynamics

Enoximone vs. Amrinone and Milrinone: Concentration-Dependent Inotropic and Chronotropic Effects in Isolated Guinea Pig Hearts

Over a concentration range of 10⁻⁷ to 10⁻⁴ M, enoximone produced maximal inotropic effect of 26% increase in contractility, equivalent to milrinone (26%) and greater than amrinone (16%). Enoximone's maximal chronotropic effect was 18%, intermediate between amrinone (12%) and milrinone (26%) [1]. At clinically relevant concentrations, only milrinone significantly enhanced contractility and relaxation (11%), while enoximone and amrinone did not.

Inotropy Chronotropy Isolated heart

Enoximone vs. Pimobendan Derivative: PDE3 Selectivity Profile Comparison

Enoximone's PDE3 inhibition (IC50 = 5.9 µmol/L) is significantly less potent and less selective than UD-CG 212 Cl (a pimobendan derivative), which demonstrated an IC50 of 0.05 µmol/L for PDE3 with selectivity ratios >3500 for PDE1 and PDE2 [1]. Enoximone also inhibits PDE4 (IC50 = 21.1 µmol/L), indicating broader isoenzyme activity compared to the highly selective pimobendan derivative.

PDE3 selectivity Pimobendan Isoenzyme inhibition

Enoximone vs. Amrinone: Comparative Hemodynamic Effects in Severe Heart Failure

In 42 patients with NYHA class III/IV congestive heart failure, enoximone (1.5 mg/kg IV) increased cardiac index by 33% and stroke volume index by 21%, while decreasing systemic vascular resistance by 26% [1]. Amrinone at an unspecified but presumably equipotent dose increased cardiac index by 27% and stroke volume index by 26%, with a 23% reduction in SVR. Enoximone at 1.0 mg/kg produced a more modest 13% increase in CI.

Heart failure Hemodynamics Cardiac index

Enoximone vs. Milrinone: Comparative Inotropic Selectivity in Guinea Pig Atria

In a comparative study of PDE inhibitors on paced guinea-pig left atrial force, enoximone was found to be inactive in increasing atrial force, whereas milrinone demonstrated measurable inotropic activity [1]. The order of potency was isoprenaline > ouabain > forskolin > pimobendan > IBMX > sulmazole > buquineran > carbazeran > milrinone > piroximone > amrinone, with enoximone showing no significant effect.

Inotropic selectivity Force-frequency PDE3 inhibitors

Enoximone Optimal Application Scenarios: When to Select Enoximone Over Milrinone or Amrinone


Acute Decompensated Heart Failure Requiring Rapid-Onset Inotropic Support with Balanced Chronotropy

Enoximone provides a 33% increase in cardiac index at 1.5 mg/kg IV [1] with an intermediate chronotropic effect (18% max increase in guinea pig hearts) compared to milrinone (26%) and amrinone (12%) [2]. This balanced profile makes enoximone suitable for scenarios where significant inotropic support is needed without excessive tachycardia, such as in patients with pre-existing arrhythmias or those at risk for ischemia due to increased heart rate.

Post-Cardiac Surgery Low-Output Syndrome in Patients with Severe Baseline Hemodynamic Compromise

Enoximone has demonstrated efficacy in improving cardiac index (from 1.98 to 2.6 L/min/m²) in patients with more severe preoperative hemodynamic impairment (higher MPAP and PCWP) compared to those receiving amrinone [3]. This suggests enoximone may be preferentially selected for high-risk surgical patients where robust hemodynamic support is critical.

Research Studies Investigating PDE3 Isoform-Specific Pharmacology or Metabolic Sulfoxidation Pathways

Enoximone's unique pharmacokinetic profile, characterized by reversible sulfoxidation metabolism and an active sulfoxide metabolite with a half-life of 6.2-7.6 hours in CHF patients [4], makes it a valuable tool for studies examining the role of active metabolites in PDE3 inhibitor pharmacology. Additionally, its moderate PDE3 potency (IC50 = 5.9 µmol/L) relative to milrinone (1.2 µmol/L) and pimobendan derivatives (0.05 µmol/L) allows for nuanced dose-response studies [5].

Short-Term Intravenous Therapy in Congestive Heart Failure with Renal Impairment

While enoximone sulfoxide accumulates in renal failure (half-life prolonged to 7.8 hours vs. 2.2 hours in healthy volunteers), the parent compound's half-life remains relatively stable (1.5 hours) [6]. This differential accumulation profile may offer advantages over milrinone, which is primarily renally excreted unchanged, in certain patient populations or research models of renal dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enoximone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.